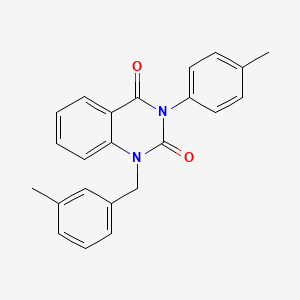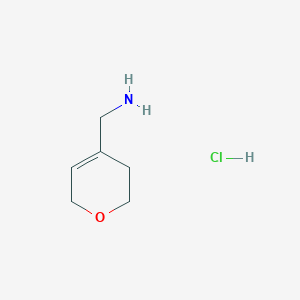
Methyl 2-azaadamantane-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azaadamantane-5-carboxylate hydrochloride is a derivative of adamantane, a tricyclic cage compound. This compound is characterized by the presence of a nitrogen atom within the adamantane structure, making it an azaadamantane derivative. The incorporation of nitrogen into the adamantane framework imparts unique chemical and physical properties to the compound, making it of interest in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaadamantane-5-carboxylate hydrochloride typically involves the functionalization of adamantane derivatives. One common method is the amidation of adamantane derivatives under Schotten–Baumann conditions, followed by reduction with borane-tetrahydrofuran (BH₃·THF). This process yields the corresponding amine, which can then be further functionalized to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azaadamantane-5-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azaadamantane derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
Methyl 2-azaadamantane-5-carboxylate hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral, anti-Parkinsonian, and anti-Alzheimer drugs due to its unique structural properties.
Catalyst Development: It serves as a precursor for the synthesis of catalysts used in organic reactions, including hydrogenation and oxidation reactions.
Nanomaterials: The compound is utilized in the synthesis of nanodiamonds and other nanomaterials, owing to its structural similarity to the diamond lattice.
Mecanismo De Acción
The mechanism of action of Methyl 2-azaadamantane-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom within the adamantane structure allows the compound to interact with biological targets, affecting their function. For example, in medicinal applications, the compound can inhibit viral replication or modulate neurotransmitter activity by binding to specific receptors or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Amantadine: A simple adamantane derivative used as an antiviral and anti-Parkinsonian drug.
Rimantadine: Another adamantane derivative with similar antiviral properties.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
Methyl 2-azaadamantane-5-carboxylate hydrochloride is unique due to the presence of the nitrogen atom within the adamantane structure, which imparts distinct chemical and physical properties. This makes it more versatile in various applications compared to its purely carbon-based counterparts .
Propiedades
IUPAC Name |
methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11;/h7-9,12H,2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRKEVAQVFREIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)NC(C3)C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2684658.png)


![4-(Difluoromethyl)-2-isopropyl-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2684664.png)
![2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2684667.png)
![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2684668.png)

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)


![2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2684677.png)
![ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2684678.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B2684681.png)
